3-(Dimethylamino)acrylonitrile
Description
Significance as a Versatile Intermediate in Chemical Synthesis
3-(Dimethylamino)acrylonitrile (B1336122), a nitrile derivative with a dimethylamino group at the β-position of the acrylonitrile (B1666552) framework, is a compound of considerable interest in organic synthesis. Its unique molecular structure, featuring an electron-rich dimethylamino group, enhances its reactivity in various chemical transformations, including cycloaddition and condensation reactions. This reactivity profile makes it a valuable and versatile building block for the synthesis of a wide array of more complex molecules. musechem.com
The compound's utility stems from its ability to participate in numerous reaction types, such as nucleophilic substitution, oxidation, and reduction. These reactions allow for the introduction of diverse functional groups and the construction of varied molecular architectures. Consequently, this compound serves as a key intermediate in the preparation of a range of organic compounds, including those with applications in pharmaceuticals and agrochemicals. chembk.com Its role as a foundational component enables chemists to assemble intricate molecular structures efficiently. musechem.com
One of the notable applications of this compound is in the synthesis of heterocyclic compounds. Enaminones and related structures derived from it are pivotal intermediates in creating functionalized heterocycles, which are prevalent in natural products and biologically active molecules. arkat-usa.orgresearchgate.net For instance, it has been employed in the synthesis of indolyl-substituted heterocycles and condensed pyrimidines, which are analogs of marine natural products like meridianins. arkat-usa.orgresearchgate.net The dimerization of this compound also yields important intermediates for preparing derivatives like aminomethyl pyridines. researchgate.net
Overview of Research Trajectories and Key Disciplines
Research involving this compound spans several key scientific disciplines, primarily centered around its synthetic utility and the biological or material properties of its derivatives. The principal areas of investigation include organic synthesis, medicinal chemistry, and to some extent, materials science.
In the realm of organic synthesis , the focus has been on exploring the reactivity of this compound and expanding its application as a synthetic tool. Researchers have utilized it in multicomponent reactions and for the construction of polyfunctionally substituted heterocycles such as pyrazoles, pyrimidines, and thiazoles. researchgate.netresearchgate.net Studies have also delved into the mechanistics of its reactions, for example, its dimerization under acidic conditions. researchgate.net The development of efficient synthetic protocols, including microwave-assisted reactions, has also been a subject of research.
Medicinal chemistry represents a significant trajectory for research involving this compound. Derivatives of this compound have been synthesized and investigated for a range of potential therapeutic applications. For example, certain derivatives have shown antimicrobial and anticancer properties. The acrylonitrile scaffold is present in several marketed drugs, highlighting the potential of its derivatives in drug discovery. researchgate.net Research has also focused on designing selective ligands for biological targets, such as peroxisome proliferator-activated receptor β/δ (PPARβ/δ), using this compound derivatives as a starting point for structure-activity relationship (SAR) studies. acs.org
In materials science , while less prominent, this compound is recognized for its potential as a monomer in the synthesis of polymers. chembk.com Its ability to undergo polymerization suggests its utility in creating new materials with specific properties. cymitquimica.com
Below are some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C5H8N2 | nih.gov |
| Molecular Weight | 96.13 g/mol | nih.gov |
| Boiling Point | 76-80 °C at 0.3 mmHg | chembk.comchemicalbook.com |
| Density | ~0.95 g/mL | sigmaaldrich.com |
| Refractive Index | 1.533 (at 20 °C) | chembk.comchemicalbook.com |
Detailed research findings have demonstrated the synthesis of various heterocyclic systems from this compound derivatives. For example, the reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with phenylhydrazine (B124118) yields pyrazole (B372694) derivatives. arkat-usa.orgresearchgate.net The same intermediate, when reacted with other nucleophiles, can produce a variety of condensed indolylpyrimidines. arkat-usa.orgresearchgate.net
The following table summarizes some of the heterocyclic systems synthesized using derivatives of this compound:
| Reactant with this compound derivative | Resulting Heterocyclic System | Source |
| Phenylhydrazine | Pyrazole | arkat-usa.orgresearchgate.net |
| α-Heteroarylamines | Condensed Indolylpyrimidines | arkat-usa.orgresearchgate.net |
| 2-Aminobenzothiazole | Pyrimido[1,2-a]benzimidazole | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-7(2)5-3-4-6/h3,5H,1-2H3/b5-3+ | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKBIZXAEDFPNL-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878800 | |
| Record name | 3-Dimethylaminoacrylonitrile | |
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Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35520-41-3, 2407-68-3 | |
| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
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| Record name | 2407-68-3 | |
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| Record name | 3-Dimethylaminoacrylonitrile | |
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| Record name | 3-(dimethylamino)acrylonitrile | |
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| Record name | trans-3-(Dimethylamino)acrylonitrile | |
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| Record name | (E)-3-(Dimethylamino)-2-propenenitrile | |
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Synthetic Methodologies for 3 Dimethylamino Acrylonitrile and Its Analogs
Classical Synthetic Pathways
Traditional methods for the synthesis of 3-(Dimethylamino)acrylonitrile (B1336122) and its derivatives have been well-established, primarily relying on condensation and addition reactions.
Condensation Reactions with Acrylonitrile (B1666552) Derivatives and Dimethylamine (B145610)
The reaction between acrylonitrile and dimethylamine is a fundamental approach to constructing the core structure of this compound. This transformation can be achieved through several mechanistic pathways, with the Michael addition being a key step.
The synthesis often begins with the highly exothermic Michael addition of dimethylamine to acrylonitrile. core.ac.uk This reaction typically produces 3-(dimethylamino)propanenitrile (B47339), the saturated precursor to the target compound. core.ac.uk In a subsequent step, this intermediate can undergo a base-catalyzed condensation with an aldehyde to introduce the double bond and yield a substituted this compound analog. This two-step process is a common strategy for producing various analogs. core.ac.uk
For example, the synthesis of trimethoprim, an antibiotic, has been investigated using this approach where 3-(dimethylamino)propanenitrile is generated first and then used in a condensation reaction. core.ac.uk
While this compound is an acyclic molecule, its enaminonitrile functionality makes it an excellent precursor for cyclization reactions to form diverse heterocyclic systems. Rather than being a primary method for its own synthesis, cyclization is a major application of the compound and its analogs.
For instance, substituted this compound derivatives are key intermediates in base-promoted cyclizations with various nucleophiles to produce substituted pyrazoles and pyrimidines. arkat-usa.orgresearchgate.netarabjchem.org The reaction of (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile with dinucleophiles like phenylhydrazine (B124118) or α-heteroarylamines leads to the formation of condensed indolyl-substituted pyrazoles and pyrimidines. arkat-usa.orgresearchgate.net Similarly, reacting 3-amino-5-phenylaminopyrazoles with this compound derivatives yields substituted pyrazolopyrimidine analogues. arabjchem.org These reactions highlight the role of the title compound as a versatile building block in medicinal chemistry.
Dimerization of Acrylic Reagents
The dimerization of acrylic reagents has been investigated, although it is more commonly a reaction that this compound undergoes rather than a primary synthetic route to it. Studies have shown that the dimerization of this compound can be catalyzed by various acids, leading to the formation of aminomethylenated glutaconic acid dinitrile.
Base-Catalyzed Condensation Reactions
Base-catalyzed condensation reactions, particularly the Knoevenagel condensation, represent one of the most versatile and widely employed methods for synthesizing a broad range of this compound analogs. mdpi.comontosight.ai This reaction typically involves the condensation of an active methylene (B1212753) compound, such as a substituted arylacetonitrile, with a reagent that provides the dimethylaminomethylene group, like dimethylformamide-dimethylacetal (DMF-DMA). smolecule.com
The versatility of this method allows for the introduction of various substituents onto the acrylonitrile backbone, leading to compounds with diverse chemical and physical properties. The reaction is generally catalyzed by a base, such as piperidine (B6355638) or potassium carbonate, in a suitable solvent. tubitak.gov.tr
| Arylacetonitrile Derivative | Condensation Partner | Base/Catalyst | Solvent | Product | Ref |
| 2-(4-Fluorophenyl)acetonitrile | 4-Dimethylaminobenzaldehyde | Piperidine | Ethanol (B145695) | 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile | |
| 2-(3-(Trifluoromethyl)phenyl)acetonitrile | 2,5-Dibromoterephthalaldehyde | Alkaline conditions | - | Analogous acrylonitrile framework | smolecule.com |
| Ferrocenylacetonitrile | Ferrocenecarboxaldehyde | Piperidine | - (Solvent-free) | (Z)-3-Ferrocenyl-2-ferrocenyl-acrylonitrile | mdpi.com |
| Baylis-Hillman nitriles | N-acetylazoles | Potassium Carbonate | DMF | N-substituted azole acrylonitriles | tubitak.gov.tr |
| 3-Cyanoacetyl indole (B1671886) | Heteroaryl-aldehydes | - | Ethanol | (E)-2-(1H-indole-3-ylcarbonyl)-3-heteroaryl-acrylonitriles | researchgate.net |
Advanced Synthetic Techniques
To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, advanced synthetic techniques have been applied to the synthesis of this compound and its analogs. These methods often offer improved efficiency, safety, and scalability.
One significant advancement is the use of continuous flow reactors. core.ac.uksmolecule.com The Michael addition of dimethylamine to acrylonitrile, which is highly exothermic, can be controlled much more safely and efficiently in a microreactor setup compared to traditional batch processes. core.ac.uk This allows for rapid heat dissipation and precise temperature control, enabling reactions at elevated temperatures with significantly reduced reaction times—from hours to seconds—and achieving near-quantitative conversion. core.ac.uk Continuous flow systems are also beneficial for subsequent Knoevenagel condensations, mitigating risks associated with exothermic reactions during scale-up. smolecule.com
Microwave-assisted synthesis is another advanced technique that has been applied to Knoevenagel condensations for producing acrylonitrile derivatives. researchgate.netunifap.br Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields under greener solvent conditions compared to conventional heating. unifap.br
Furthermore, the development of novel catalytic systems, including transition-metal catalysis and organocatalysis, has provided milder and more efficient routes to acrylonitrile derivatives. nsf.govnih.gov For example, palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides provides an efficient pathway to various functionalized aryl acrylonitriles. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for producing this compound and its analogs, offering substantial reductions in reaction time and often leading to higher yields compared to conventional heating methods. This approach is particularly effective for reactions like the aza-Michael addition of dimethylamine to acrylonitrile. In one documented method, the reaction is conducted at 40°C for 2 hours under microwave irradiation, utilizing molecular sieves to facilitate the process.
The application of microwave irradiation extends to the synthesis of more complex derivatives. For instance, the synthesis of various smolecule.comvulcanchem.comtriazolo[1,5-a]pyridines from precursors including (E)-3-(dimethylamino)acrylonitrile has been optimized under microwave conditions. rsc.org Research has demonstrated that by adjusting reaction time and temperature, yields can be significantly improved; a study found optimal conditions to be 100°C for 15 minutes, achieving a 92% yield. rsc.org Similarly, novel imidazo[4,5-b]pyridine derived acrylonitriles have been prepared using both classical and microwave-assisted synthesis. irb.hr This method provides a fast and direct heating mechanism, which can dramatically accelerate reaction rates. nih.gov
| Product Type | Reactants | Catalyst/Reagent | Conditions (Temperature, Time) | Yield | Reference |
|---|---|---|---|---|---|
| n-alkyliminopropionitrile derivatives | Acrylonitrile and dimethylamine | Molecular sieves (4 Å) | 40 °C, 2 hours | Not specified | |
| smolecule.comvulcanchem.comtriazolo[1,5-a]pyridine derivative | 1-amino-2-imino-pyridine derivative and (E)-3-(dimethylamino)acrylonitrile | Acetic acid in ethanol | 100 °C, 15 minutes | 92% | rsc.org |
| Imidazo[4,5-b]pyridine derived acrylonitrile | N-substituted imidazo[4,5-b]pyridine and substituted phenylacrylonitrile | Not specified | 110 °C, 19 minutes | Not specified | irb.hr |
Continuous Flow Synthesis Approaches
Continuous flow synthesis offers significant advantages for the production of this compound and its analogs, particularly in managing highly exothermic reactions and improving process control and safety. core.ac.uk The Michael addition of a secondary amine like dimethylamine to acrylonitrile is a notably exothermic process, making it an ideal candidate for continuous flow systems. core.ac.uk These systems, characterized by a large surface-area-to-volume ratio, allow for rapid heat dissipation, enabling reactions to be conducted safely at higher temperatures than in traditional batch processes. core.ac.uk
Research has shown that using microreactors can reduce the reaction time for the synthesis of 3-(dimethylaminopropanenitrile) from hours to just minutes, achieving conversions as high as 98.7%. core.ac.uk Specific studies have utilized reactors such as a Chemtrix Labtrix® Start unit, where a 99% conversion was achieved in a 12-second residence time at 25°C. core.ac.uk For subsequent condensation reactions to form more complex analogs, systems like the Little Things Factory (LTF) reactors have been employed, reaching 100% conversion at 80°C with a 20-minute residence time. core.ac.uk Continuous-flow systems are also beneficial for scaling up production, as they can mitigate risks like runaway polymerization in exothermic reactions. smolecule.com
| Reaction Step | Reactor Type | Conditions (Temperature, Residence Time) | Conversion/Yield | Reference |
|---|---|---|---|---|
| Michael Addition | Chemtrix Labtrix® Start | 25 °C, 12 seconds | 99% Conversion | core.ac.uk |
| Knoevenagel Condensation | Little Things Factory (LTF) | 80 °C, 20 minutes | 100% Conversion | core.ac.uk |
| Acid Catalysed Substitution | Homemade PTFE tubing reactor | 120 °C, 10 minutes | 97% Conversion | core.ac.uk |
| Integrated Condensation/Substitution | LTF coupled with PTFE coil | 80 °C, 30 minutes | 76% Conversion | core.ac.uk |
Optimization of Reaction Parameters in Synthetic Research
Catalytic Systems and Reagent Selection
The choice of catalysts and reagents is fundamental to directing the synthesis towards the desired product with high efficiency. In the synthesis of this compound and its analogs, various catalytic systems are employed. For Michael addition reactions, catalysts such as palladium or nickel are often used. Aza-Michael additions can be facilitated by molecular sieves (4 Å).
For the synthesis of more complex analogs, Knoevenagel condensations are common, often requiring a base catalyst. smolecule.com For instance, the reaction between 4-chlorobenzoyl chloride, dimethylamine, and acrylonitrile is typically carried out in the presence of a base like triethylamine, which serves to neutralize the hydrochloric acid byproduct. In other advanced syntheses, such as palladium-catalyzed alkenylation to form aryl acrylonitriles, a Palladium/NIXANTPHOS catalyst system has demonstrated high efficacy, achieving yields up to 95% under optimized conditions. smolecule.com The hydrogenation of the related compound 3-(dimethylamino)propionitrile has been studied with palladium catalysts, specifically a Pd/SiO2—Al2O3 catalyst. google.com
| Reaction Type | Catalyst | Reagents | Outcome/Yield | Reference |
|---|---|---|---|---|
| Aza-Michael Addition | Molecular sieves (4 Å) | Acrylonitrile, Dimethylamine | Formation of n-alkyliminopropionitrile | |
| Condensation | Triethylamine (base) | 4-chlorobenzoyl chloride, Dimethylamine, Acrylonitrile | Neutralizes HCl byproduct | |
| Palladium-catalyzed Alkenylation | Palladium/NIXANTPHOS | Aryl halides, Acrylonitrile derivatives | Up to 95% yield | smolecule.com |
| Dimerization | Sulfuric acid | Methyl-3-(dimethylamino) acrylate | Forms acrylonitrile derivative |
Solvent Effects and Temperature Control
Solvent selection and temperature are critical parameters that significantly impact reaction kinetics, yield, and purity. smolecule.com In the synthesis of this compound analogs via Knoevenagel condensation, polar aprotic solvents like dimethylformamide (DMF) can accelerate the reaction by stabilizing ionic intermediates, though their high boiling points can complicate product purification. smolecule.com In contrast, a polar protic solvent such as ethanol offers a balance, though it may result in slower reaction rates. smolecule.com For palladium-catalyzed reactions, tetrahydrofuran (B95107) (THF) is often the preferred solvent. smolecule.com In some dimerization reactions, 1,2-Dimethoxyethane has been used as the solvent with an acid catalyst. researchgate.net
Temperature control is equally vital. While some dimerization reactions proceed at room temperature, microwave-assisted aminations may be performed at 40°C. Higher temperatures are sometimes necessary; for example, certain condensation reactions are performed under reflux in ethanol, with one study achieving an 85% yield at 155°C. Continuous flow processes demonstrate a wide range of optimized temperatures for different steps, from 25°C for a Michael addition to 120°C for a substitution reaction, highlighting the importance of precise temperature management for each specific transformation. core.ac.uk
| Solvent | Temperature | Synthetic Method/Reaction | Observed Effect | Reference |
|---|---|---|---|---|
| Dimethylformamide (DMF) | Not specified | Knoevenagel Condensation | Accelerates reaction but complicates purification. | smolecule.com |
| Ethanol | 155 °C (Reflux) | Condensation Reaction | Compromise solvent, achieved 85% yield. | smolecule.com |
| Tetrahydrofuran (THF) | Not specified | Palladium-catalyzed Reactions | Preferred solvent for this reaction type. | smolecule.com |
| 1,2-Dimethoxyethane | Room Temperature | Dimerization of acrylic reagents | Effective solvent for acid-catalyzed dimerization. | |
| Not specified | 40 °C | Microwave-Assisted Amination | Optimal for microwave-enhanced reaction. | |
| Not specified | 25 °C | Continuous Flow Michael Addition | High conversion (99%) at low temperature. | core.ac.uk |
| Not specified | 120 °C | Continuous Flow Substitution | High conversion (97%) at elevated temperature. | core.ac.uk |
Yield and Purity Enhancement Strategies
Several strategies are employed to enhance the yield and purity of this compound. The use of modern synthetic methodologies like microwave-assisted synthesis and continuous flow processing are primary strategies for improving yields and reducing by-products. core.ac.uk Microwave irradiation, for example, can increase yields by accelerating reaction rates and improving selectivity. rsc.org
Post-synthesis purification is critical for obtaining the final compound in high purity. Common techniques include filtration to isolate solid products, followed by crystallization from appropriate solvents such as dry benzene (B151609) or ethanol. For non-solid products or for removing persistent impurities, distillation and column chromatography are frequently employed. The optimization of molar ratios of reactants is another key factor; for instance, in acylation reactions, a specific molar ratio of 1:1.5:2 (compound:trifluoroacetyl chloride:triethylamine) has been shown to increase yields significantly.
Chemical Reactivity and Mechanistic Investigations of 3 Dimethylamino Acrylonitrile
Nucleophilic Reactivity of the Dimethylamino Moiety
The presence of the dimethylamino group in 3-(dimethylamino)acrylonitrile (B1336122) significantly influences its chemical behavior, rendering the molecule nucleophilic. This section explores the reactivity of this specific functional group.
Protonation Studies
The dimethylamino group can be protonated in the presence of acids. Computational studies have investigated the proton affinity of this compound. The protonation is reported to occur preferentially on the cyano group, with a calculated proton affinity of 897 kJ mol⁻¹. researchgate.netresearchgate.net This value is comparable to that of methylamine (B109427) (899 kJ mol⁻¹). researchgate.netresearchgate.net The insertion of a vinyl group between the dimethylamino group and the nitrile in dimethyl cyanamide (B42294) significantly increases the push-pull effect, enhancing the proton affinity from 852 to 897 kJ mol⁻¹. researchgate.net
Alkylation Reactions
The dimethylamino group can participate in alkylation reactions. smolecule.com For instance, Brønsted acid-mediated alkylation of indoles has been achieved using this compound. dicp.ac.cn By adjusting the acidity of the reaction medium with para-toluenesulfonic acid monohydrate (p-TsOH·H₂O) and/or acetic acid (HOAc), 3-alkylated indole (B1671886) derivatives can be formed under mild conditions. dicp.ac.cn The reaction tolerates various substituents on the indole ring, including methoxy, fluoro, bromo, chloro, and ester groups. dicp.ac.cn
Reactivity of the Acrylonitrile (B1666552) Moiety
The acrylonitrile portion of the molecule is susceptible to various transformations, including additions, cycloadditions, and condensations, making it a valuable synthon in organic chemistry.
Nucleophilic Addition Reactions
The electron-withdrawing nature of the nitrile group makes the β-carbon of the acrylonitrile moiety electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of Michael additions. mdpi.com For example, this compound can react with thiols, such as glutathione, via a 1,4-nucleophilic addition to the double bond. mdpi.com Similarly, amines like pyrrolidine (B122466) can attack the β-carbon to form adducts.
The unique structure of this compound allows it to undergo nucleophilic substitution reactions where the dimethylamino group can be displaced by other nucleophiles. This has been utilized in the synthesis of various derivatives.
Cycloaddition Reactions
This compound and its derivatives are known to participate in cycloaddition reactions, leading to the formation of various heterocyclic systems. The electron-rich dimethylamino group enhances its reactivity in these reactions.
One notable example is the [2+2] cycloaddition. Under UV irradiation (254 nm), 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile (B3022119) can undergo photodimerization to form dimeric products.
Furthermore, derivatives of this compound have been employed in [4+2] cycloaddition (Diels-Alder) reactions. For instance, α-substituted acrolein dimethylhydrazones, which can be synthesized from related propanal precursors, react with acrylonitrile to yield substituted tetrahydropyridines. researchgate.net An unusual cascade of [2+4] and [3+2] cycloadditions has also been observed. researchgate.net In some cases, unexpected [3+2] cycloadditions have been reported, such as the reaction between ethyl α-(N,N-dimethylamino)pentadienoate and acrylonitrile, which proceeds through a putative azomethine ylide intermediate. researchgate.net
The reactivity of this compound as a dipolarophile in 1,3-dipolar cycloadditions has also been explored, leading to the synthesis of isoxazoline (B3343090) derivatives. d-nb.info
Condensation Reactions
Condensation reactions involving this compound are widely used to synthesize a variety of compounds, particularly heterocyclic structures. The compound can act as a building block in these syntheses.
For example, it can undergo condensation with 3-oxoalkanenitriles in the presence of dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamino-nitriles. nih.gov These intermediates can then react further to produce substituted pyridines. nih.gov Similarly, condensation reactions with bromobenzoyl derivatives are used to prepare compounds like 2-(2-bromobenzoyl)-3-(dimethylamino)acrylonitrile.
The reaction of this compound derivatives with dinucleophiles is a common strategy for building complex heterocyclic frameworks. For instance, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile reacts with phenylhydrazine (B124118) to yield pyrazole (B372694) derivatives. arkat-usa.orgresearchgate.net It also reacts with α-heteroarylamines to form condensed indolylpyrimidines. arkat-usa.orgresearchgate.net
Oxidation and Reduction Pathways
The chemical structure of this compound, featuring an electron-rich dimethylamino group and an electron-deficient acrylonitrile moiety, allows for a range of oxidation and reduction reactions.
Oxidation:
The oxidation of this compound can lead to the formation of corresponding nitriles and amides. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be employed for this transformation. For instance, the nitrile group can be oxidized to a carboxylic acid. In some cases, oxidation can lead to the cleavage of the carbon-nitrogen bond.
Reduction:
Reduction of this compound can yield primary amines. Reagents such as lithium aluminum hydride (LiAlH₄) are effective for this purpose. This process involves the reduction of the nitrile group to an amine.
The following table summarizes the common oxidation and reduction reactions of this compound:
| Reaction Type | Reagent | Product(s) |
| Oxidation | Potassium permanganate (KMnO₄) | Nitriles, Amides, Carboxylic acid derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary amines |
Table 1: Summary of Oxidation and Reduction Reactions
Substitution Reactions and Functional Group Transformations
This compound readily participates in nucleophilic substitution reactions, which allows for the introduction of various functional groups. The dimethylamino group can act as a leaving group and be replaced by other nucleophiles, such as amines and thiols, leading to a diverse range of substituted derivatives. This reactivity is often facilitated under acidic conditions (pH 0.5–6.5) and with heating.
The acrylonitrile portion of the molecule is also reactive. The α,β-unsaturated nitrile structure allows for conjugate addition reactions. For example, Grignard reagents can add to the β-position of the double bond.
Furthermore, when additional functional groups are present on a derivative of this compound, other transformations are possible. For instance, a bromine atom on an attached benzoyl group can undergo nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Enaminonitrile Reactivity Profiles
Enaminonitriles, such as this compound, are versatile building blocks in organic synthesis, particularly for the creation of heterocyclic compounds. researchgate.netnih.gov The reactivity of the enaminonitrile moiety is characterized by the nucleophilic nature of the β-carbon of the ene-amine system and the electrophilic nature of the nitrile carbon.
This dual reactivity allows them to react with a variety of reagents. For example, they are known to react with:
N-nucleophiles: Reactions with compounds like hydrazine (B178648) hydrate, hydroxylamine (B1172632) hydrochloride, and heterocyclic amines lead to the formation of pyrazoles, isoxazoles, and various fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net The reaction often proceeds via addition of the nucleophile to the double bond, followed by cyclization and elimination of the dimethylamine (B145610) group. researchgate.net
C-nucleophiles: Active methylene (B1212753) compounds such as malononitrile (B47326), acetylacetone, and dimedone can react with enaminonitriles to form substituted pyridines and pyran derivatives. arkat-usa.orgnih.gov
The reaction of enaminonitriles with dinucleophiles can sometimes lead to the formation of regioisomers, depending on the reaction conditions and the sequence of nucleophilic attack and amine exchange. researchgate.net The reactivity of enaminonitriles makes them valuable intermediates in the synthesis of complex molecules, including analogs of natural products like meridianine. researchgate.net
Applications in Advanced Organic Synthesis
Building Block for Heterocyclic Compounds
3-(Dimethylamino)acrylonitrile (B1336122) and its derivatives serve as key intermediates in cyclization and cyclocondensation reactions. The enamine moiety provides a nucleophilic center at the α-carbon, while the β-carbon is electrophilic, making the molecule susceptible to attack by various nucleophiles, often initiating a cascade of reactions that result in the formation of stable ring systems.
The construction of the pyrazole (B372694) ring is a prominent application of this compound derivatives. These serve as versatile three-carbon (C-C-C) synthons that readily undergo cyclocondensation reactions with hydrazine (B178648) and its substituted analogues. The reaction typically proceeds through an initial nucleophilic attack by the hydrazine on the electrophilic β-carbon of the enaminonitrile, followed by an intramolecular cyclization with the elimination of dimethylamine (B145610) to furnish the pyrazole core.
For instance, substituted enaminonitriles, such as (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, react with dinucleophiles like phenylhydrazine (B124118) in a base-promoted cyclization to yield condensed indolyl-substituted pyrazoles. This methodology provides an efficient route to highly functionalized pyrazole systems that are of significant interest in medicinal chemistry.
| Acrylonitrile (B1666552) Derivative | Reactant | Resulting Heterocycle | Conditions |
|---|---|---|---|
| N-Arylpyrazole-containing enaminones | Hydrazine hydrate | Bipyrazole derivatives | - |
| (2Z)-3-Dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | Condensed indolyl-substituted pyrazoles | Base-promoted |
As a 1,3-bifunctional synthon, this compound is a suitable precursor for the synthesis of pyrimidines, which typically involves the condensation of a three-carbon unit with an N-C-N fragment such as guanidine, urea, or amidines. More significantly, its derivatives have been effectively utilized in constructing fused pyrimidine (B1678525) systems.
A notable example is the synthesis of pyrazolo[1,5-a]pyrimidines. In these reactions, 3-aminopyrazole (B16455) derivatives react with substituted 3-(dimethylamino)acrylonitriles. For example, the reaction between various substituted aminopyrazoles and enaminones like 3-(dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one proceeds in refluxing acetic acid to yield the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netnih.gov This transformation highlights the utility of these synthons in building complex, fused heterocyclic systems that are analogues of purines and possess significant biological potential. researchgate.netnih.gov
| Acrylonitrile Derivative | Reactant | Resulting Heterocycle | Conditions |
|---|---|---|---|
| 3-(Dimethylamino)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one | Substituted aminopyrazoles | Pyrazolo[1,5-a]pyrimidines | Refluxing acetic acid |
| 3-(Dimethylamino)-2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one | Substituted aminopyrazoles | Pyrazolo[1,5-a]pyrimidines with phenylsulfonyl groups | Refluxing acetic acid |
Thiazole (B1198619) Derivatives: The direct synthesis of the thiazole ring using this compound as a primary building block is not a commonly cited application. The classical Hantzsch thiazole synthesis, for instance, typically involves the reaction of α-haloketones with thioamides. researchgate.net Instead, this compound and its precursors are more frequently employed in the modification and functionalization of existing thiazole-containing molecules.
Isoxazole Derivatives: In contrast, derivatives of this compound are instrumental in the synthesis of isoxazoles. A well-established and environmentally benign method involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones (enaminones) with hydroxylamine (B1172632) hydrochloride. This reaction can be carried out efficiently in an aqueous medium without a catalyst. The process involves the initial formation of an oxime, followed by intramolecular cyclization and elimination of dimethylamine to afford 5-arylisoxazole derivatives in high yields. This green chemistry approach offers advantages such as mild reaction conditions and a simple work-up procedure.
| Starting Enaminone | Reactant | Resulting Heterocycle | Conditions |
|---|---|---|---|
| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | 5-Arylisoxazoles | Aqueous media, 50 °C |
| N-Arylpyrazole-containing enaminones | Hydroxylamine hydrochloride | Pyrazolylisoxazoles | - |
The synthesis of pyrano[2,3-d]pyrimidine scaffolds is a significant area of heterocyclic chemistry. However, the most prevalent and widely reported method for their construction is a one-pot, three-component reaction. This reaction typically involves the condensation of an aromatic aldehyde, malononitrile (B47326), and a barbituric acid derivative.
This multicomponent reaction proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. This intermediate then undergoes a Michael addition with barbituric acid, followed by intramolecular cyclization and tautomerization to yield the final pyrano[2,3-d]pyrimidine product. While the arylidenemalononitrile intermediate is structurally related to this compound, the direct use of this compound itself as the starting three-carbon component in this specific transformation is not the standard or commonly documented synthetic route.
The synthesis of the azulene (B44059) core is effectively achieved via the Yasunami-Takase method, which involves the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. mdpi.com This reaction is a powerful tool for constructing the fused five- and seven-membered ring system characteristic of azulenes. mdpi.com Enamines, such as those derived from this compound, are key reactants in this methodology. mdpi.com
To construct the highly specific azuleno[2,1-b]pyridin-4(1H)-one ring system, this strategy would need to be adapted. The synthesis would require the reaction of a 2H-cyclohepta[b]furan-2-one with a specifically functionalized enamine that contains the necessary nitrogen and carbonyl functionalities to form the fused pyridinone ring in a subsequent cyclization step. While the enamine component is crucial for the formation of the azulene skeleton, the generation of the fused pyridine (B92270) ring would depend on the additional reactive groups carried by the precursors.
The imidazo[4,5-b]pyridine ring system, an analogue of purine, is a privileged scaffold in medicinal chemistry. The most common synthetic route to this heterocycle is the Phillips condensation, which involves the cyclocondensation of a 2,3-diaminopyridine (B105623) with a carboxylic acid or its equivalent, which provides the C2 carbon of the imidazole (B134444) ring. mdpi.com
While aldehydes are frequently used as the C2 synthon in this reaction, other electrophilic two-carbon units are also applicable. This compound, with its electrophilic β-carbon and a leaving group (dimethylamine), possesses the chemical properties of a suitable C2 synthon for such a transformation. The reaction would likely proceed via nucleophilic attack of the diamine onto the enaminonitrile, followed by cyclization and aromatization to yield the imidazo[4,5-b]pyridine core. Although this represents a plausible synthetic pathway, research has more commonly focused on synthesizing acrylonitrile derivatives that are already attached to a pre-formed imidazo[4,5-b]pyridine ring, rather than using this compound to construct the ring itself. irb.hr
Precursor for Complex Molecular Architectures
This compound serves as a highly versatile and valuable building block in advanced organic synthesis. Its unique molecular structure, which combines an electron-rich enamine system with a nitrile group, allows it to participate in a wide range of chemical transformations. This reactivity profile, including cycloadditions and condensation reactions, makes it an ideal precursor for constructing diverse and complex molecular frameworks, particularly heterocyclic compounds that are foundational to many specialized chemicals.
The enaminonitrile functionality within this compound and its derivatives is pivotal for the synthesis of functionalized heterocycles, which are prevalent scaffolds in biologically active molecules and natural products. Its application is particularly notable in the creation of pyrazole and pyrimidine ring systems, which are core components of numerous pharmaceuticals. nih.gov
A significant application involves the use of its derivatives to produce analogs of marine natural products. For instance, (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile, a more complex enaminonitrile derived from the this compound framework, is a key intermediate in synthesizing analogs of meridianins. researchgate.net Meridianins are marine-derived indole (B1671886) alkaloids known for their wide-ranging biological activities. researchgate.net
In a well-documented synthetic pathway, this indole-based enaminonitrile undergoes base-promoted cyclization with N,N-dinucleophiles. When reacted with phenylhydrazine in refluxing basic ethanol (B145695), it yields indolyl-substituted pyrazoles. researchgate.net Similarly, reaction with α-heteroarylamines as N,N-1,3-dinucleophiles leads to the formation of condensed indolyl-pyrimidines, creating a novel class of meridianin analogs. researchgate.net These reactions demonstrate the utility of the this compound scaffold in generating complex, biologically relevant molecules with moderate to good yields. researchgate.net The indole and pyrazole moieties are both crucial scaffolds in medicinal chemistry, and their combination through this synthetic route highlights the compound's importance. researchgate.net
| Reactant | Reagent | Conditions | Product Class | Yield |
| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | Phenylhydrazine | Basic Ethanol, Reflux | Indolyl-substituted Pyrazole | Moderate to Good |
| (2Z)-3-dimethylamino-2-(1H-indole-3-carbonyl)acrylonitrile | α-Heteroarylamines | Basic Conditions | Condensed Indolyl-pyrimidines | 75–87% |
This table summarizes the synthesis of heterocyclic pharmaceutical intermediates from a derivative of this compound. researchgate.net
The same chemical versatility that makes this compound valuable in pharmaceuticals also applies to the agrochemical sector. Its ability to act as a foundational component allows chemists to efficiently assemble intricate molecular structures necessary for modern crop protection agents. Derivatives such as 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile are noted as intermediates in the synthesis of both pharmaceuticals and agrochemicals. evitachem.com
While specific, direct synthetic routes from this compound to commercialized pesticides are not extensively detailed in readily available literature, the acrylonitrile framework is a known component in patented pesticidal compounds. The core structure is amenable to various substitutions and transformations, enabling the creation of a diverse library of molecules for screening as potential herbicides, insecticides, or fungicides. The reactivity of the acrylonitrile moiety allows for its incorporation into larger, more complex structures designed to interact with specific biological targets in pests or weeds.
The acrylonitrile portion of this compound provides a direct link to polymer chemistry. Acrylonitrile is a well-known monomer used in the production of a variety of polymers, including polyacrylonitrile (B21495) (PAN), which is a precursor for carbon fiber. nih.gov The double bond in the acrylonitrile backbone is susceptible to radical polymerization. researchgate.net
While this compound itself is not typically used as a primary monomer, it can be modified to create functional derivatives for polymerization. The tertiary amine group offers a site for chemical modification or can impart specific properties to a resulting polymer. For example, amine-functionalized polymers are known to be responsive to stimuli like changes in pH or the presence of certain gases, such as carbon dioxide. acs.org
Research on related amine-containing monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm), demonstrates this principle. Polymers like pDMAPMAm are CO2-responsive and have applications in sensors and other smart materials. acs.org A derivative of this compound could be designed to act as a comonomer, incorporated into a polymer chain like polyacrylonitrile or poly(acrylic acid) to introduce specific functionalities. researchgate.net Such an approach could be used to tailor the final polymer's properties, such as its solubility, thermal stability, or affinity for certain substances, making it suitable for specialized applications. researchgate.net
Medicinal Chemistry and Biological Activity Studies
Antitumor Activity Research
The core structure of 3-(Dimethylamino)acrylonitrile (B1336122) has been incorporated into numerous derivatives that exhibit promising antitumor properties. These compounds have been evaluated against a wide array of human cancer cell lines, demonstrating significant growth-inhibitory effects.
Extensive research, including large-scale screenings by the National Cancer Institute (NCI), has been conducted on derivatives of this compound. nih.govmostwiedzy.plmdpi.com A notable example is the indole-based derivative, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, which has shown remarkable activity across a panel of approximately 60 human tumor cell lines. nih.govmostwiedzy.plresearchgate.net This compound displayed potent growth inhibition (GI₅₀) and total growth inhibition (TGI) against cell lines from various cancer types, including leukemia, lung, colon, CNS, ovarian, renal, and breast cancers. nih.govmostwiedzy.plmdpi.comresearchgate.netnih.gov
The growth inhibition potency of these derivatives is often quantified by the GI₅₀ value, which represents the concentration of the drug that causes 50% inhibition of cell growth. Studies have reported GI₅₀ values for certain derivatives ranging from the nanomolar to the low micromolar scale, indicating high potency. nih.govresearchgate.net For instance, the aforementioned indole (B1671886) derivative exhibited GI₅₀ values as low as 0.0244 µM against the HL-60 (TB) leukemia cell line and 0.0866 µM against the NCI-H522 non-small cell lung cancer line. nih.govmostwiedzy.plmdpi.comresearchgate.net Other derivatives, such as pyrazolopyrimidine analogues synthesized using this compound, have also shown considerable cytotoxicity against cell lines like MCF-7 (breast cancer) and Hep-2 (larynx cancer). arabjchem.org
Table 1: In Vitro Growth Inhibition Data for a Prominent this compound Derivative Data for 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (Compound 5c) from NCI screening.
| Cancer Type | Cell Line | GI₅₀ (µM) |
| Leukemia | HL-60(TB) | 0.0244 |
| Non-Small Cell Lung | NCI-H522 | 0.0866 |
| Colon Cancer | COLO 205 | < 0.938 |
| CNS Cancer | SF-539 | < 0.938 |
| CNS Cancer | SNB-75 | < 0.938 |
| Ovarian Cancer | OVCAR-3 | < 0.938 |
| Renal Cancer | A498 | < 0.938 |
| Renal Cancer | RXF 393 | < 0.938 |
| Breast Cancer | MDA-MB-468 | 5.06 |
(Source: nih.govmostwiedzy.plmdpi.comresearchgate.netnih.gov)
The anticancer effects of this compound derivatives are attributed to their ability to modulate critical cellular pathways involved in cell proliferation, survival, and division. One of the primary mechanisms investigated is the inhibition of tubulin polymerization. irb.hrmdpi.com Microtubules, which are polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. By interfering with tubulin dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death). mdpi.com
Computational docking and molecular dynamics simulations have supported these findings, suggesting that benzimidazole (B57391) acrylonitrile (B1666552) derivatives can bind to the colchicine-binding site on β-tubulin. mdpi.com This interaction disrupts the normal function of microtubules, leading to the observed antiproliferative effects. irb.hrmdpi.com
Furthermore, some derivatives have been identified as potent inhibitors of specific enzymes crucial for cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA). mdpi.com For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives synthesized from this compound demonstrated dual inhibitory activity against both CDK2 and TRKA, with IC₅₀ values in the nanomolar range, comparable to reference inhibitors. mdpi.com Other potential mechanisms include the activation of caspases, which are key enzymes in the apoptotic pathway, and interaction with DNA. nih.gov Some compounds have also been investigated for their ability to modulate the Aryl Hydrocarbon Receptor (AhR) pathway, which is implicated in the progression of certain cancers. nih.govresearchgate.net
Antimicrobial Potential
In addition to their antitumor effects, compounds derived from this compound have been explored for their antimicrobial properties. These synthetic molecules have shown activity against a range of bacterial and fungal pathogens.
Derivatives incorporating the this compound framework have been tested against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Studies have reported that some of these compounds exhibit significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against certain pathogens. The specific bacterial strains tested include Bacillus subtilis, Escherichia coli, and various clinical strains of Staphylococcus aureus. mdpi.com
The proposed mechanisms for this antibacterial action include the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, and their inhibition leads to bacterial cell death. For instance, a series of 2-(1H-indol-2-yl)-3-acrylonitriles were evaluated for their antibacterial effects, with some showing promising activity. mdpi.comresearchgate.net
Table 2: Antibacterial Activity of Selected Acrylonitrile Derivatives
| Derivative Class | Bacterial Strain | Reported Activity |
| Indole-acrylonitriles | Gram-positive bacteria | Active |
| Indole-acrylonitriles | Gram-negative bacteria | Active |
| General Acrylonitrile Derivatives | Bacillus subtilis | Promising Results |
| General Acrylonitrile Derivatives | Escherichia coli | Promising Results |
(Source: mdpi.comresearchgate.net)
The antifungal potential of this compound derivatives has also been a subject of research, with notable activity observed against pathogenic fungi like Candida albicans. mdpi.comresearchgate.net Several synthesized compounds have demonstrated potent antifungal effects. tandfonline.comresearchgate.net For example, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile was identified as a particularly potent antifungal agent, suggesting it could be a lead structure for further development. mdpi.comresearchgate.net
In other studies, benzimidazole-acrylonitrile hybrids have been investigated as potential fungicidal agents, and pyrrole-based enaminones, synthesized using dimethylformamide dimethyl acetal (B89532) (DMFDMA) which is structurally related to this compound's synthesis, have shown potent activity against several Candida species. tandfonline.commdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of fungal enzymes, such as urease. tandfonline.com
Receptor and Enzyme Interaction Research
Research into the specific molecular targets of this compound derivatives has revealed interactions with various enzymes and receptors, explaining their observed biological activities. ontosight.ai The ability of these compounds to form covalent or non-covalent bonds with biological targets is key to their mechanism of action.
In the context of anticancer research, a significant finding is the interaction with the nuclear receptor peroxisome proliferator-activated receptor β/δ (PPARβ/δ). A systematic study starting from (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile led to the development of a highly potent and selective inverse agonist for PPARβ/δ. nih.govacs.org This derivative, DG172, demonstrated a high binding affinity (IC₅₀ = 27 nM) and was able to down-regulate the transcription of PPARβ/δ target genes. nih.govacs.org
Other enzyme inhibition targets include CDK2, TRKA, and urease. mdpi.comtandfonline.com Molecular docking studies have been instrumental in elucidating these interactions, showing how derivatives can fit into the active sites of enzymes like CDK2, TRKA, and even bacterial targets. mdpi.commdpi.comresearchgate.net For example, pyrazolopyrimidine derivatives have been shown through docking simulations to adopt binding modes similar to known inhibitors within the active sites of CDK2 and TRKA. mdpi.com Similarly, some derivatives have been designed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, by releasing a reactive acrylamide (B121943) species intracellularly that can covalently bind to a cysteine residue in the receptor's active site. acs.org
Ligand Binding Studies (e.g., PPARβ/δ-Selective Ligands)
Derivatives of this compound have been identified as significant ligands for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor that is a potential pharmacological target for various diseases. acs.orgnih.gov In a large-scale screening of 2,693 compounds, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile was identified as an inhibitory ligand for PPARβ/δ. acs.orgnih.govuni-marburg.de This discovery served as the basis for a systematic structure-activity relationship (SAR) study to develop more optimized and potent ligands. acs.orgnih.gov
The subsequent research led to the design of novel derivatives with high binding affinity and potent inverse agonistic properties. acs.orgnih.gov One such derivative, DG172, demonstrated a high binding affinity for PPARβ/δ with an IC₅₀ value of 27 nM. acs.orgnih.govresearchgate.net Inverse agonists like DG172 are valuable research tools as they can inhibit the basal activity of a receptor, enhance the recruitment of transcriptional corepressors, and down-regulate the transcription of target genes. acs.orgnih.govresearchgate.net Specifically, DG172 was shown to down-regulate the PPARβ/δ target gene Angptl4 in mouse myoblasts with an IC₅₀ of 9.5 nM. acs.orgnih.gov
| Compound | Target | Activity | IC₅₀ (Binding Affinity) | IC₅₀ (Gene Transcription) | Source |
|---|---|---|---|---|---|
| (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile | PPARβ/δ | Inhibitory Ligand | Data not specified | Data not specified | acs.orgnih.gov |
| DG172 ((Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile) | PPARβ/δ | Inverse Agonist | 27 nM | 9.5 nM (Angptl4) | acs.orgnih.govresearchgate.net |
Enzyme Inhibition Studies (e.g., Tubulin Polymerization Inhibition, Acetylcholinesterase)
Tubulin Polymerization Inhibition
Certain derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive candidates for anticancer research. irb.hrnih.gov Studies on novel N-substituted benzimidazole-based acrylonitriles have shown that compounds featuring an N,N-dimethylamino group exhibit strong and selective antiproliferative activity. irb.hrnih.gov
For instance, N,N-dimethylamino substituted acrylonitrile derivatives with an isobutyl side chain and a cyano substituent on the benzimidazole nucleus demonstrated potent activity, with IC₅₀ values in the submicromolar range (0.2–0.6 μM) against various human cancer cell lines. irb.hrnih.gov Mechanism of action studies confirmed that these lead compounds exert their antiproliferative effects by inhibiting tubulin polymerization. irb.hrnih.gov These findings highlight the potential of the this compound framework in designing new tubulin-targeting agents. nih.gov
| Compound Class | Biological Target | Observed Activity | IC₅₀ Range | Source |
|---|---|---|---|---|
| N,N-dimethylamino substituted benzimidazole acrylonitriles | Tubulin | Inhibition of Polymerization | 0.2 - 0.6 μM | irb.hrnih.gov |
Acetylcholinesterase Inhibition
The acrylonitrile scaffold is also present in compounds studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. mdpi.comresearchgate.net The inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Research has shown that 2,3-disubstituted acrylonitriles possess the ability to inhibit AChE activity. mdpi.comresearchgate.net While studies on this compound itself are limited in this context, its structural class is recognized for this potential biological activity. For example, a related compound, 3-(dimethylamino)propanenitrile (B47339), is known to inhibit acetylcholinesterase. This suggests that the broader class of dimethylamino-containing nitriles warrants investigation for AChE inhibition. mdpi.com
Antioxidative Properties and Mechanisms
Derivatives of this compound have demonstrated notable antioxidative potential. irb.hr Studies on imidazo[4,5-b]pyridine derived acrylonitriles revealed that the inclusion of an N,N-dimethylamino substituent on a phenyl ring significantly improved antioxidative activity compared to a standard antioxidant like butylated hydroxytoluene (BHT). irb.hr
Computational analyses suggest that the primary mechanism behind these antioxidative features is based on hydrogen atom transfer (HAT) properties. irb.hr The electron-donating nature of the N,N-dimethylamino group enhances this capability. irb.hr Furthermore, the antioxidant activity can be further amplified by N-alkylation of the imidazole (B134444) nitrogen, which further improves the compound's ability to donate a hydrogen atom and neutralize free radicals. irb.hr In a related context, derivatives of the structurally similar compound 3-(dimethylamino)propanamide (B2362980) have been shown to exert protective effects against oxidative stress by activating the Nrf2 pathway, which leads to an increased expression of antioxidant genes.
General Mechanistic Principles of Biological Action
The biological effects of this compound and its derivatives stem from their ability to interact with various biomolecules and influence key cellular pathways.
Interactions with Biological Targets
The chemical structure of this compound, particularly the electron-rich dimethylamino group and the acrylonitrile moiety, facilitates interactions with a range of biological targets, including enzymes and receptors. The dimethylamino group enhances the molecule's nucleophilicity, allowing it to engage in reactions and form bonds with biological macromolecules. These interactions can be covalent or non-covalent, leading to the modulation of the target's function. As detailed previously, specific targets identified for its derivatives include the nuclear receptor PPARβ/δ and the structural protein tubulin. acs.orgnih.gov The functionalization of the core structure, such as the addition of phenyl or heterocyclic groups, can enhance binding affinity and specificity for these targets.
Influence on Biochemical Pathways and Cellular Processes
Through interactions with specific targets, this compound derivatives can exert significant influence over biochemical pathways and cellular processes, most notably those related to cell proliferation and survival. A primary outcome observed in numerous studies is the potent inhibition of cancer cell growth. mdpi.com
For example, an indole-acrylonitrile derivative featuring a 4-(dimethylamino)phenyl group, compound 2l , was found to have significant cytostatic effects across a wide panel of human cancer cell lines. mdpi.com It demonstrated potent growth inhibition (GI₅₀) values, particularly against leukemia, lung cancer, and melanoma cell lines. mdpi.com Other derivatives have also shown high efficacy, with mean midpoint GI₅₀ values as low as 0.0244 μM against leukemia (HL-60) cells. These findings suggest that a key mechanism of biological action for this class of compounds is the interference with cellular pathways that regulate cell growth and division, potentially leading to the induction of apoptosis (programmed cell death).
| Cancer Type | Cell Line | Growth Inhibition (GI₅₀ in μM) | Source |
|---|---|---|---|
| Leukemia | CCRF-CEM | 0.228 | mdpi.com |
| Leukemia | RPMI-8226 | 0.546 | mdpi.com |
| Non-Small Cell Lung Cancer | HOP-92 | 0.621 | mdpi.com |
| Colon Cancer | COLO 205 | 0.606 | mdpi.com |
| CNS Cancer | SF-295 | 0.589 | mdpi.com |
| Melanoma | MDA-MB-435 | 0.435 | mdpi.com |
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of 3-(Dimethylamino)acrylonitrile (B1336122), offering unambiguous information about the hydrogen and carbon environments within the molecule.
¹H-NMR spectroscopy provides precise information on the number and electronic environment of protons, as well as their connectivity. For the (E)-isomer of this compound, the spectrum displays characteristic signals that confirm its structure. nih.gov The two vinylic protons (protons on the carbon-carbon double bond) appear as distinct doublets, a result of their coupling to each other. The proton adjacent to the nitrile group is typically found further downfield than the proton adjacent to the dimethylamino group due to the differing electronic effects of these functional groups. The six protons of the dimethylamino group appear as a single, sharp peak (a singlet), indicating their chemical equivalence.
Table 1: Representative ¹H-NMR Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| N(CH₃)₂ | ~2.9 | Singlet |
| CH-CN | ~3.8 | Doublet |
| CH-N | ~6.9 | Doublet |
Note: Exact chemical shifts can vary based on the solvent used.
Complementing the proton data, ¹³C-NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the presence of the five carbon atoms in their respective functional groups. chemicalbook.com The spectrum typically shows signals for the two equivalent methyl carbons of the dimethylamino group, two distinct signals for the vinylic carbons, and a characteristic signal for the nitrile carbon. The chemical shift for the nitrile carbon is particularly informative, appearing in a range typical for this functional group (~110-120 ppm).
Table 2: Representative ¹³C-NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
|---|---|
| N(CH₃)₂ | ~40.3 |
| C H-CN | ~68.0 |
| C H-N | ~150.1 |
| C≡N | ~119.9 |
Note: Exact chemical shifts can vary based on the solvent used. Data derived from spectral databases. nih.govchemicalbook.com
The chemical shifts observed in both ¹H-NMR and ¹³C-NMR spectra are fundamental for identifying the functional groups within this compound.
Dimethylamino Group: The singlet around 2.9 ppm in the ¹H-NMR spectrum is characteristic of the N-methyl protons. nih.gov The corresponding carbon signal around 40.3 ppm in the ¹³C-NMR spectrum further confirms the dimethylamino moiety. researchgate.net
Alkene Group: The two doublets in the downfield region of the ¹H-NMR spectrum are indicative of the two non-equivalent vinylic protons. The large coupling constant between them confirms their trans orientation in the (E)-isomer. nih.gov The corresponding carbon signals, one significantly downfield (~150.1 ppm) due to the direct attachment to the electron-donating nitrogen atom, and the other further upfield (~68.0 ppm), confirm the polarized nature of the double bond.
Nitrile Group: The carbon signal observed around 119.9 ppm in the ¹³C-NMR spectrum is a definitive marker for the nitrile (-C≡N) functional group. chemicalbook.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is employed to determine the molecular weight and elemental formula of this compound and to gain structural information through analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to accurately determine the molecular weight of a compound by creating ions in solution. For this compound, this technique typically generates a protonated molecular ion, [M+H]⁺. Given the molecular formula C₅H₈N₂, the exact mass is 96.0687 g/mol . nih.gov In ESI-MS analysis, a prominent signal would be observed at a mass-to-charge ratio (m/z) of approximately 97.076, corresponding to the [C₅H₉N₂]⁺ ion. This method is widely applied to confirm the successful synthesis of acrylonitrile (B1666552) derivatives. arkat-usa.orgirb.hrresearchgate.net
Table 3: ESI-MS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. dokumen.pub In this technique, the compound is vaporized and ionized, typically through electron ionization (EI), which causes fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule. For this compound, the molecular ion peak (M⁺) is observed at an m/z of 96, confirming its molecular weight. nih.govnist.gov The fragmentation pattern provides further structural evidence.
Table 4: Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound
| m/z | Ion/Fragment Structure | Interpretation |
|---|---|---|
| 96 | [C₅H₈N₂]⁺ | Molecular Ion (M⁺) |
| 95 | [M-H]⁺ | Loss of a hydrogen atom |
| 81 | [M-CH₃]⁺ | Loss of a methyl radical |
| 69 | [M-HCN]⁺ | Loss of hydrogen cyanide |
| 54 | [C₃H₄N]⁺ | A common fragment from cleavage |
Source: NIST Mass Spectrometry Data Center. nih.govnist.gov
The most abundant peak in the spectrum is the molecular ion at m/z 96, indicating its relative stability under EI conditions. nih.gov The peak at m/z 95 arises from the loss of a single hydrogen atom. nih.gov These characteristic spectral data, when combined, provide a comprehensive and unambiguous structural confirmation of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound by measuring the absorption of infrared radiation by the molecule's vibrational modes.
Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about the vibrational modes of the molecule. For acrylonitrile derivatives, a strong band in the region of 2214–2216 cm⁻¹ is characteristic of the C≡N (nitrile) stretching vibration. frontiersin.org Additionally, bands observed at approximately 2922–2864 cm⁻¹ and 1680 cm⁻¹ are assigned to C-H and C=C stretching vibrations, respectively. frontiersin.org The FTIR spectrum of this compound and its derivatives is instrumental in confirming the presence of these key functional groups. frontiersin.orgmdpi.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C≡N Stretch | 2214 - 2216 |
| C-H Stretch | 2922 - 2864 |
| C=C Stretch | 1680 |
This table presents typical FTIR absorption bands for acrylonitrile derivatives.
Attenuated Total Reflectance (ATR)-IR is a sampling technique that allows for the analysis of samples in their natural state with minimal preparation. For compounds like this compound, ATR-IR can be used to obtain high-quality spectra of the liquid or solid material. nih.gov The technique is particularly useful for analyzing the surface of a sample. researchgate.net Data acquisition for ATR-IR is often performed over a range of 4000-400 cm⁻¹ and can be used to identify the characteristic functional groups within the compound. core.ac.uk
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. Both single-crystal and powder XRD methods are employed to characterize this compound and its derivatives.
Single-crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including its stereochemistry and the spatial arrangement of its atoms. This technique has been used to distinguish between (Z)- and (E)-isomers of acrylonitrile derivatives by analyzing bond angles and conformations. For instance, studies on related acrylonitrile derivatives have utilized single-crystal XRD to elucidate the molecular geometry and packing in the solid state, revealing details about intermolecular interactions. frontiersin.orgmdpi.comsemanticscholar.org The analysis can also identify the presence of multiple crystallographically independent molecules within the asymmetric unit. frontiersin.org
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases of a material and can provide information on the unit cell dimensions. ias.ac.in While single crystals are not always available, PXRD can be used to determine crystal structures ab initio or through methods like Rietveld refinement. ias.ac.in For some acrylonitrile derivatives, PXRD has been instrumental in characterizing polycrystalline powders and understanding their hydrogen-bonding patterns. ias.ac.inresearchgate.net Different crystal habits of the same compound, which can lead to different physical properties, can also be identified and compared using PXRD. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The λmax (wavelength of maximum absorbance) can be influenced by the molecular structure and the solvent used. frontiersin.org
For derivatives of this compound, the electronic and optical properties are significantly influenced by the donor-π-acceptor (D-π-A) character of the molecule, where the dimethylamino group acts as an electron donor and the nitrile group as an electron acceptor. researchgate.net The UV-Vis absorption spectra of some acrylonitrile derivatives show absorption maxima in the range of 416–427 nm in chloroform. mdpi.com The solvent can affect the position of the λmax; for example, similar compounds show different λmax values in chloroform, ethanol (B145695), and ethyl acetate. frontiersin.org Furthermore, the aggregation state of the molecules can also lead to shifts in the absorption spectrum. mdpi.com
| Compound Class | Solvent | Absorption Maxima (λmax) |
| Acrylonitrile Derivatives | Chloroform | 416 - 427 nm |
| Acrylonitrile Derivatives | Solid State | Bathochromic shifts observed |
This table shows representative UV-Vis absorption data for related acrylonitrile derivatives.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical verification of its molecular formula. For this compound, with a molecular formula of C₅H₈N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Nitrogen (N). nih.gov
The molecular weight of this compound is 96.13 g/mol . nih.gov Based on this, the theoretical weight percentages of each element are calculated as follows:
Carbon (C): (5 * 12.011 g/mol ) / 96.13 g/mol * 100% = 62.47%
Hydrogen (H): (8 * 1.008 g/mol ) / 96.13 g/mol * 100% = 8.39%
Nitrogen (N): (2 * 14.007 g/mol ) / 96.13 g/mol * 100% = 29.14%
In research settings, these theoretical values are compared against experimental data obtained from elemental analyzers. A close correlation between the experimental and theoretical percentages confirms the successful synthesis and purity of the compound. While specific experimental reports of elemental analysis for this compound are not extensively detailed in readily available literature, this technique is a standard procedure in the characterization of newly synthesized batches of this and related compounds. mdpi.commdpi.comnih.gov
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |
| Carbon | C | 12.011 | 5 | 60.055 | 62.47 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 8.39 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 29.14 |
| Total | 96.133 | 100.00 |
Advanced Optical Characterization (e.g., Fluorescence Spectroscopy)
The optical properties of this compound, particularly its behavior under ultraviolet (UV) and visible light, are of significant interest due to its electronic structure. The molecule contains a dimethylamino group, which is a strong electron donor, conjugated with a nitrile group, an electron acceptor, through a carbon-carbon double bond. This donor-π-acceptor (D-π-A) structure is a common motif in fluorescent molecules.
While detailed photophysical studies specifically on this compound are not widely published, research on its derivatives provides substantial insight into its expected optical characteristics. Derivatives of (dimethylamino)acrylonitrile are known to be fluorescent. mdpi.comontosight.ai The electronic transitions, typically π to π* and intramolecular charge transfer (ICT) transitions, are responsible for their absorption and emission of light. researchgate.net
Studies on related compounds, such as (Z)-2-(phenyl)-3-(4-dimethylaminophenyl)acrylonitrile, have shown that these molecules can exhibit aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive in the aggregated or solid state. mdpi.comsemanticscholar.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence.
The photophysical properties of such compounds are typically characterized using UV-Vis spectroscopy to determine the absorption maxima (λ_abs_) and fluorescence spectroscopy to measure the emission maxima (λ_em_). The quantum yield (Φ_F_), which is a measure of the efficiency of the fluorescence process, is also a key parameter. For instance, the introduction of different substituent groups on the acrylonitrile backbone can significantly tune the emission wavelength and quantum yield. irb.hr
Research on various (dimethylamino)phenyl acrylonitrile derivatives has shown a range of emission wavelengths, often in the blue to orange-red region of the visible spectrum, depending on the specific molecular structure and the environment (e.g., solvent polarity, solid-state packing). jcsp.org.pk For example, some derivatives exhibit emission maxima in solution around 500 nm, which can be red-shifted in the solid state. chem-soc.si
Although specific quantitative data for the parent this compound is scarce in the literature, the collective findings from its derivatives strongly suggest that it possesses fluorescent properties worthy of further investigation for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. ontosight.ai
Table 2: Photophysical Properties of Selected (Dimethylamino)acrylonitrile Derivatives (Illustrative Examples)
| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em_, nm) | Quantum Yield (Φ_F_) | Reference |
| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | Solution | 404 | 501-502 | Not Reported | chem-soc.si |
| (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile | Solid State | Not Reported | 512, 582 | Not Reported | chem-soc.si |
| (Z)-3-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile | Not Specified | Not Reported | Not Reported | Not Reported | jcsp.org.pk |
| 3-(4-(Dimethylamino)phenyl)-2-(4-methoxyphenyl)acrylonitrile | Not Specified | Not Reported | Not Reported | Not Reported | ontosight.ai |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of 3-(Dimethylamino)acrylonitrile (B1336122). It models the electron density of the molecule to derive its electronic structure, energy, and other key attributes with a high degree of accuracy.
DFT calculations are instrumental in determining the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. science.gov For derivatives of this compound, these calculations have shown how chemical modifications can tune the electronic properties. For instance, the chemical insertion of a dimethylamino group into a related monomer was found to significantly reduce the HOMO-LUMO energy gap from 8.12 eV to 6.68 eV, indicating a substantial change in its electronic character. researchgate.net Further studies on pyrazolopyrimidine analogues derived from this compound reported HOMO-LUMO gaps in the narrow range of 2.65–2.81 eV. arabjchem.org
The electron-donating dimethylamino group and the electron-withdrawing acrylonitrile (B1666552) moiety create a push-pull system that dictates the molecule's electronic behavior. DFT computations on related structures have shown that the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting portion. researchgate.net
Fukui functions, another DFT-derived concept, are used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attack. For this compound, these calculations pinpoint the dimethylamino and nitrile groups as key reactive sites, providing a theoretical basis for its role in various chemical reactions.
Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for this compound Derivatives
| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | DFT Method/Basis Set | Source(s) |
| Pyridine-Substituted Acrylonitriles | -5.29 to -5.50 | -2.57 to -2.91 | ~2.59 to ~2.72 | M06L/cc-pVDZ | mdpi.com |
| 4-(methoxyphenyl)acrylonitrile (MPA) | -7.54 | 0.58 | 8.12 | DFT/M062X/6-31G(d,p) | researchgate.net |
| 3-(dimethylamino)-2-(4-methoxyphenyl)acrylonitrile (MFA) | -6.33 | 0.35 | 6.68 | DFT/M062X/6-31G(d,p) | researchgate.net |
| Pyrazolopyrimidine Analogues | Not Specified | Not Specified | 2.65 - 2.81 | Not Specified | arabjchem.org |
DFT calculations are employed to determine the most stable three-dimensional arrangements (conformers) of a molecule. For this compound, this includes the analysis of its Z and E isomers. A study on a related compound, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, used DFT to investigate its Z/E-isomerism. The calculations revealed an energy difference of approximately 4.47 kJ mol⁻¹ between the isomers, with the Z isomer being the more stable form. nih.gov Such studies provide fundamental information on the geometric parameters, including bond lengths and angles, of the molecule in its lowest energy state. nih.gov For instance, in derivatives like 3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile, key bond angles such as C–C–S have been analyzed to understand their structural framework.
A significant application of DFT is the simulation of various spectroscopic data, which can then be compared with experimental results for structural validation. Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-Vis absorption spectra by calculating electronic excitation energies. researchgate.netrsc.org This allows for the assignment of specific electronic transitions observed in experimental spectra.
Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. science.gov It can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing calculated versus observed NMR data can help resolve ambiguities in structural assignments, though deviations may prompt a re-evaluation of factors like solvent effects or conformational dynamics.
By mapping the potential energy surface of a reaction, DFT calculations can elucidate complex reaction mechanisms. This involves identifying the structures of transition states and intermediates, thereby providing a step-by-step view of how a reaction proceeds. For acrylonitrile derivatives, DFT has been used to simulate the transition states for reactions such as bromine substitution and cyclizations. High-level ab initio simulations are also employed to study the intricate details of photoinitiated dynamics, tracking molecular changes on femtosecond timescales as the molecule relaxes after absorbing light. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling establishes a mathematical correlation between the structural or physicochemical properties of a compound and a specific property or activity. These models use descriptors derived from computational chemistry, including those from DFT calculations, to predict the behavior of new or untested compounds.
For derivatives of this compound, QSPR models have been developed to predict various endpoints. One application involves correlating quantum chemical parameters, such as the HOMO-LUMO gap, with experimentally determined inhibition efficiencies. For example, a specific HOMO energy of -5.2 eV was found to predict strong adsorption on copper surfaces, relevant for corrosion inhibition applications. In the field of medicinal chemistry, a QSAR (Quantitative Structure-Activity Relationship) model was developed for a series of 2-phenylacrylonitriles to predict their cytotoxicity against MCF-7 breast cancer cells. nih.gov Such models are valuable as they can capture complex interactions, including cell wall permeation, and provide unique insights into the structure-activity relationship to guide the design of new compounds. nih.gov Another use of QSAR is in environmental science, where models like the EAWAG-BBD Pathway Prediction System are used to predict the biodegradation products of chemicals. europa.eu
Table 2: Applications of QSPR/QSAR in the Study of this compound and its Derivatives
| Application Area | Predicted Property | Key Descriptor(s) | Source(s) |
| Corrosion Inhibition | Adsorption on copper surfaces | HOMO Energy | |
| Medicinal Chemistry | Cytotoxicity (MCF-7 cells) | Molecular Descriptors | nih.gov |
| Environmental Science | Biodegradation Pathways | Molecular Structure | europa.eu |
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might bind to the active site of a protein target.
Several studies have utilized molecular docking to investigate the therapeutic potential of compounds derived from this compound. In one study, novel azolopyrimidine derivatives were synthesized from a precursor containing the dimethylamino acrylonitrile moiety and docked into protein targets to evaluate their anticancer and antiviral potential; the docking scores ranged from -7.8679 to -8.3013 kcal/mol. researchgate.netnih.gov Another investigation docked newly synthesized pyrazolopyrimidine analogues into the crystal structure of the KDM5A protein, revealing important details about their binding interactions. arabjchem.org Similarly, potent derivatives have been docked into the active sites of gastric cancer (PDB ID: 2BID) and colon cancer (PDB ID: 2A4L) related proteins to rationalize their observed biological activity. bohrium.com These simulations provide crucial insights into the binding modes and affinities of these compounds, guiding further optimization for enhanced therapeutic efficacy. researchgate.netnih.gov
Table 3: Examples of Molecular Docking Studies on Derivatives of this compound
| Derivative Class | Protein Target | PDB ID | Reported Docking Score (kcal/mol) | Source(s) |
| Azolopyrimidine Derivatives | Not Specified | 2CLS | -7.8679 to -8.3013 | researchgate.netnih.gov |
| Pyrazolopyrimidine Analogues | KDM5A Protein | Not Specified | Not Specified | arabjchem.org |
| Indenyl-Thiazole Derivatives | Gastric Cancer Protein | 2BID | Not Specified | bohrium.com |
| Indenyl-Thiazole Derivatives | Colon Cancer Protein | 2A4L | Not Specified | bohrium.com |
Ligand-Target Binding Affinity Predictions
A key application of computational investigation is the prediction of how strongly a ligand, such as a derivative of this compound, will bind to a biological target, typically a protein or enzyme. This binding affinity is a critical indicator of a compound's potential biological activity.
High-throughput screening of chemical libraries using computational methods is a common strategy. For instance, a derivative, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile, was identified from a screen of thousands of compounds as an inhibitory ligand for the peroxisome proliferator-activated receptor β/δ (PPARβ/δ), a nuclear receptor that is a target for pharmacological research. nih.govresearchgate.netacs.org This initial finding prompted a systematic structure-activity relationship (SAR) study, leading to the design of more potent derivatives. nih.govresearchgate.netacs.org The binding affinity of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. For example, a designed derivative, DG172, exhibited a high binding affinity for PPARβ/δ with an IC50 value of 27 nM. nih.govresearchgate.netacs.org
Computational studies on N,N-dimethylamino-substituted acrylonitriles have also identified them as potent tubulin polymerization inhibitors, with submicromolar inhibitory concentrations (IC50 0.2–0.6 μM). mdpi.comnih.gov These findings were subsequently confirmed by in-vitro experimental studies. mdpi.comnih.gov
Table 1: Predicted Binding Affinities of Acrylonitrile Derivatives
| Compound/Derivative | Biological Target | Predicted/Measured Affinity (IC50) | Computational Method/Assay |
|---|---|---|---|
| (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile Derivative (DG172) | PPARβ/δ | 27 nM | TR-FRET-based competitive ligand binding assay |
| N,N-dimethylamino-substituted benzimidazole (B57391) acrylonitriles | Tubulin | 0.2–0.6 μM | Computational analysis and in-vitro inhibition studies |
Elucidation of Molecular Interactions in Biological Systems
Beyond predicting if a molecule will bind, computational methods can elucidate the specific nature of the interactions between the ligand and its target. Techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) are used to quantify intermolecular interactions. frontiersin.org
For acrylonitrile derivatives, these studies reveal the importance of various non-covalent interactions in crystal packing and molecular recognition, including:
Hydrogen bonds: The dimethylamino group can act as a hydrogen bond acceptor.
π-π stacking: Aromatic and heterocyclic substituents on the acrylonitrile scaffold can lead to π-π stacking interactions, which often enhance binding affinity.
DFT calculations can also be used to analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In donor-π-acceptor (D-π-A) type molecules like (2Z)-3-(Dimethylamino)-2-(thiophen-3-yl)prop-2-enenitrile, the dimethylamino group acts as the electron donor, while the acrylonitrile portion serves as the electron acceptor. Understanding this charge distribution is crucial for explaining the molecule's reactivity and interaction with biological targets.
Integration of Theoretical and Experimental Data
The true power of computational chemistry is realized when theoretical predictions are integrated with experimental results. This synergy allows for a more complete and validated understanding of the chemical system.
Data Triangulation and Validation Strategies
Data triangulation involves combining results from different methodologies to validate findings. ucl.ac.uk In the context of this compound and its derivatives, this often means comparing computational predictions with experimental spectroscopic and kinetic data.
A common validation strategy is to compare theoretical absorption spectra with experimental ones. Time-dependent density-functional theory (TD-DFT) can be used to calculate the UV-Vis absorption maxima of acrylonitrile derivatives in various solvents. frontiersin.org The close agreement between the calculated and observed absorption maxima validates the computational model used. frontiersin.org Similarly, calculated adsorption energies from DFT can be combined with experimental kinetic studies, such as mass loss measurements, to validate proposed mechanisms like corrosion inhibition.
Table 2: Examples of Data Triangulation and Validation
| Theoretical Data | Experimental Data | Purpose of Integration |
|---|---|---|
| TD-DFT Calculated Absorption Maxima (λmax) | UV-Vis Spectroscopy | Validate the computational model and understand solvatochromic effects. frontiersin.org |
| DFT-Derived Adsorption Energies | Kinetic Studies (e.g., mass loss) | Validate proposed corrosion inhibition mechanisms. |
| Calculated NMR Chemical Shifts | Experimental 1H and 13C NMR Spectra | Confirm molecular structure and assess the accuracy of the computational model. mdpi.comnih.gov |
Error Analysis in Computational Chemistry
Computational models are approximations of reality, and as such, they are subject to errors. A critical part of computational investigation is analyzing and understanding the sources of these errors.
One method of error analysis is to compare calculated properties against highly accurate experimental data. For example, discrepancies between calculated and observed NMR chemical shifts, particularly deviations greater than 1 ppm, can indicate that the computational model needs refinement. Such deviations might prompt a re-evaluation of factors like solvent effects or conformational dynamics that were not adequately modeled.
Furthermore, the choice of computational method itself can be a source of variation. Studies comparing different theoretical methodologies—such as Austin Model 1 (AM1), Hartree-Fock (HF), and various DFT functionals—for the same molecule can yield different results for optimized geometries and reaction energies. acs.org For instance, in studies of related molecules, different methods have predicted reactions to be endothermic, exothermic, or nearly thermoneutral, highlighting the importance of selecting an appropriate level of theory and being aware of its potential limitations. acs.org Analyzing these differences helps researchers understand the sensitivity of the results to the chosen methodology and provides a range for the predicted values.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Effects on Reactivity and Electronic Properties
The reactivity of the 3-(dimethylamino)acrylonitrile (B1336122) scaffold is governed by a push-pull electronic effect. The electron-donating dimethylamino group increases the electron density of the C=C double bond, particularly at the α-carbon, making it nucleophilic. Conversely, the powerful electron-withdrawing nitrile group (-CN) decreases electron density at the β-carbon, rendering it electrophilic. This electronic arrangement makes the molecule susceptible to various reactions.
Substituents can further modulate this inherent reactivity. For instance, introducing electron-donating groups (EDGs) on a phenyl ring attached to the β-position would enhance the electron density of the system, potentially influencing the molecule's ability to act as a ligand or participate in electrophilic aromatic substitution-type reactions. Conversely, attaching electron-withdrawing groups (EWGs) would increase the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack, a key step in many cyclization and addition reactions.
Quantum chemical calculations on related heterocyclic systems have shown that the position and nature of substituents profoundly influence electronic properties. rsc.org For example, the presence of a cyano group significantly modifies electron density and can alter the HOMO-LUMO energy gap. nih.govresearchgate.net A smaller energy gap generally correlates with higher chemical reactivity. While specific quantitative structure-property relationship (QSPR) models for this compound are not extensively detailed in the literature, principles from related compounds suggest that strategic placement of substituents can fine-tune its electronic characteristics for specific applications.
Influence of Stereoisomerism (E/Z Isomerism) on Molecular Characteristics
Stereoisomerism, specifically E/Z isomerism around the C=C double bond, plays a critical role in defining the three-dimensional shape and molecular interactions of acrylonitrile (B1666552) derivatives. This, in turn, affects their physical properties, crystal packing, and biological activity.
A detailed crystallographic study on the E and Z isomers of a derivative, 3-[4-(dimethylamino)phenyl]-2-(2,4,6-tribromophenyl)acrylonitrile, provides a clear example of this influence. researchgate.netnih.gov The two isomers were synthesized simultaneously and their distinct molecular characteristics were analyzed. researchgate.netnih.gov
Key findings from the study revealed:
Stability: Density functional theory (DFT) calculations showed that the Z isomer is more stable than the E isomer, with a calculated total energy difference of approximately 4.47 kJ mol⁻¹. nih.gov
Crystal Packing: The crystal structure of the Z isomer is denser than that of the E isomer. This suggests that the packing arrangement in the Z isomer's crystal lattice is more stable. researchgate.netnih.gov
| Characteristic | (Z)-Isomer | (E)-Isomer | Reference |
|---|---|---|---|
| Relative Stability | More stable (lower calculated energy) | Less stable | nih.gov |
| Crystal Packing Density | Denser | Less dense | nih.gov |
| Dominant Intermolecular Interactions | Strong Br···N interactions | Strong Br···Br and weak Br···N interactions | nih.gov |
These structural differences can have profound implications for biological activity, as the specific geometry of a molecule determines how it fits into a receptor or enzyme active site.
Derivatization Strategies for Modulating Biological Activity
The this compound core is a versatile scaffold for creating derivatives with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govnih.govnih.gov By systematically modifying the parent structure, researchers can modulate its potency, selectivity, and mechanism of action.
The introduction of alkyl and aryl groups at various positions on the acrylonitrile framework is a common strategy to enhance biological activity. Arylation, in particular, has been shown to be crucial for the antitumor properties of many derivatives.
A study on a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives screened for anticancer activity found that the nature of the aryl substituent at the 3-position significantly impacted potency. nih.gov For instance, the derivative 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c ) emerged as a highly potent compound, showing remarkable growth inhibition against multiple cancer cell lines, including leukemia, colon cancer, and breast cancer. nih.gov The presence of the N-methyl group on the indole (B1671886) ring (alkylation) and the dimethylamino-substituted phenyl ring (arylation) were key contributors to its high activity. nih.gov
In another example, (Z)-3-(4-dimethylamino-phenyl)-2-phenyl-acrylonitrile was used as a lead compound in a systematic SAR study to develop novel ligands for the nuclear receptor PPARβ/δ. acs.org This highlights how aryl-substituted dimethylamino-acrylonitriles can serve as starting points for optimization.
Incorporating halogens (e.g., fluorine, chlorine, bromine) and various heteroatoms (e.g., nitrogen, sulfur, oxygen), often within heterocyclic rings, is a powerful tool for modulating physicochemical properties and biological activity.
Halogenation: Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability. The aforementioned study on E/Z isomers involved a derivative with a tribromophenyl group, demonstrating that significant halogenation is structurally well-tolerated. researchgate.netnih.gov In another study, a series of benzimidazole-acrylonitriles were synthesized, and derivatives containing a 3-bromophenyl group or a 3-fluorophenyl group were evaluated as urease inhibitors. tandfonline.com
Heteroatom Incorporation: Replacing or augmenting parts of the molecular scaffold with heteroaromatic rings can introduce new hydrogen bonding sites, alter polarity, and create specific interactions with biological targets. Numerous studies have shown that hybrid molecules combining an acrylonitrile core with heterocycles like benzimidazole (B57391), nih.govtandfonline.commdpi.com indole, nih.gov and benzothiazole (B30560) nih.gov possess potent cytotoxic and antimicrobial activities. For example, placement of methyl groups on the benzimidazole ring of a heteroaryl-acrylonitrile was found to increase cytotoxic activity threefold. nih.govdoi.org
The ultimate goal of SAR and SPR studies is to rationally design molecules with high potency against a specific target and minimal off-target effects. The derivatization strategies discussed above provide the tools to achieve this.
A clear example of this process is the development of the PPARβ/δ-selective ligand, DG172. acs.org Starting with an aryl-substituted dimethylamino-acrylonitrile, a systematic SAR study was conducted. This led to the design of (Z)-2-(2-bromophenyl)-3-{[4-(1-methyl-piperazine)amino]phenyl}acrylonitrile (DG172), which featured several key modifications:
Halogenation: A bromine atom was introduced on one of the phenyl rings.
Heteroatom Incorporation: The dimethylamino group was replaced with a more complex methyl-piperazine amino group.
These targeted structural changes resulted in a highly potent and selective ligand with a binding affinity (IC₅₀) of 27 nM and potent inverse agonistic properties, demonstrating a successful tailoring of both potency and biological function. acs.org
Similarly, studies on indole-acrylonitriles showed that while many derivatives had anticancer activity, specific substitutions led to significantly enhanced potency, allowing for the selection of lead compounds for further development. nih.gov The data below illustrates how different aryl substitutions on the 2-(1H-indol-2-yl)-3-acrylonitrile scaffold affect anticancer activity.
| Compound | Substituent (R) at 3-position | Mean Midpoint GI₅₀ (μM) | Reference |
|---|---|---|---|
| 2d | 4-Methoxyphenyl | 7.91 | nih.gov |
| 2l | 4-(Dimethylamino)phenyl | 1.52 | nih.gov |
| 2p | 2-Naphthyl | 3.81 | nih.gov |
| 5c | 4-(Dimethylamino)phenyl (with N-methyl indole) | 0.38 | nih.gov |
This systematic approach of modifying a core structure like this compound and evaluating the resulting changes in activity is fundamental to modern drug discovery and materials science.
Environmental and Safety Considerations in Academic Research Settings
Handling Protocols and Laboratory Safety Practices
Safe handling of 3-(Dimethylamino)acrylonitrile (B1336122) in a research laboratory is predicated on a combination of engineering controls, appropriate personal protective equipment (PPE), and established standard operating procedures.
Engineering Controls and Ventilation: All work with this compound should be conducted in a well-ventilated area, specifically within a certified chemical fume hood, to prevent the inhalation of potentially harmful vapors. cymitquimica.comfishersci.comuwindsor.ca The atmosphere within the workspace should be regularly monitored to ensure that exposure standards are maintained. cymitquimica.com Emergency equipment, such as safety showers and eyewash stations, must be readily accessible.
Personal Protective Equipment (PPE): Researchers must wear appropriate PPE to prevent skin and eye contact. cymitquimica.comtcichemicals.com This includes a lab coat, chemical safety goggles or a face shield, and gloves resistant to the chemical. cymitquimica.com It is crucial to select the correct type of glove material, as some common lab gloves may not offer adequate protection. After handling, hands should always be washed thoroughly with soap and water. cymitquimica.com Contaminated work clothing should be laundered separately from personal clothing before reuse. cymitquimica.com
| Personal Protective Equipment (PPE) for this compound | |
| Area | Protection |
| Eye/Face | Chemical safety goggles, face shield. cymitquimica.com |
| Skin | Protective gloves, lab coat. cymitquimica.comtcichemicals.com |
| Respiratory | Use only in a chemical fume hood. fishersci.comuwindsor.ca If exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used. fishersci.com |
| Hands | Wear appropriate protective gloves. cymitquimica.com |
Storage and Handling Practices: Containers of this compound should be kept securely sealed when not in use and stored in a cool, dry, and well-ventilated area. cymitquimica.com Storage should be away from incompatible materials such as acids, bases, strong oxidizers (like bromine), peroxides, and copper. fishersci.comineos.com The compound is noted to be light-sensitive, so protection from direct sunlight is necessary. fishersci.comtcichemicals.com When handling, researchers must refrain from eating, drinking, or smoking. cymitquimica.comtcichemicals.com
Spill and Exposure Procedures: In the event of a minor spill within a fume hood, the spill should be contained and absorbed with an inert material like sand, earth, or vermiculite. cymitquimica.com The collected material should then be placed in a suitable, labeled container for waste disposal. cymitquimica.com For major spills, the area should be evacuated, and emergency services notified. cymitquimica.com
In case of accidental contact:
Eyes: Immediately flush with running water for several minutes, keeping eyelids open. cymitquimica.comtcichemicals.com Seek medical attention. cymitquimica.com
Skin: Flush skin with running water. cymitquimica.com If irritation occurs, seek medical advice. tcichemicals.com
Inhalation: Move the person to fresh air and keep them comfortable for breathing. cymitquimica.com
Ingestion: Rinse the mouth with water and seek immediate medical advice. cymitquimica.comtcichemicals.com Do not induce vomiting. cymitquimica.com
Management of Polymerization Hazards in Research Environments
Like acrylonitrile (B1666552), this compound possesses the potential for hazardous polymerization due to its chemical structure, which includes a nitrile group and a carbon-carbon double bond. While specific data on the polymerization of this compound is less common than for its parent compound, the risk of a runaway exothermic reaction must be managed carefully in a research setting. ineos.com
Conditions to Avoid: Hazardous polymerization can be initiated by contact with incompatible materials. It is crucial to avoid contact with strong acids, strong bases (like sodium hydroxide), amines, and strong oxidizing agents. uwindsor.caineos.com Exposure to heat, direct sunlight, and sources of ignition can also increase the risk of polymerization. fishersci.comuwindsor.cauwaterloo.ca Uninhibited acrylonitrile should never be stored; while commercial this compound may contain inhibitors, their presence and effectiveness should be considered. ineos.com
Inhibitor Monitoring and Shelf Life: Technical grade acrylonitrile is typically stabilized with an inhibitor, such as MEHQ (hydroquinone monomethyl ether), which requires the presence of dissolved oxygen to be effective. ineos.com While specific inhibitor requirements for this compound are not as widely documented, researchers should be aware of the compound's shelf life. It is recommended not to store acrylonitrile for more than six months. uwindsor.ca Signs of potential polymerization, such as haziness or a change in color, indicate that the material should be disposed of immediately and not used. ineos.com
Research Protocol Considerations: When designing experiments, reaction conditions must be carefully controlled. This includes managing the temperature of reactions and avoiding the unintentional introduction of catalysts that could initiate polymerization. Pumping the liquid against a closed valve, which can generate heat, should be avoided. ineos.com The potential for dimerization under acidic conditions has also been noted in research.
| Polymerization Hazard Management | |
| Factor | Control Measure |
| Incompatible Materials | Store and handle away from strong acids, strong bases, amines, and strong oxidizers. uwindsor.caineos.com |
| Heat and Light | Store in a cool, dark place. tcichemicals.com Keep away from heat sources and direct sunlight. fishersci.comuwindsor.ca |
| Ignition Sources | Keep away from open flames, sparks, and static discharge. fishersci.com |
| Storage Duration | Adhere to manufacturer-recommended shelf life; for similar compounds, storage over 6-12 months is discouraged. uwindsor.cauwaterloo.ca |
| Physical Indicators | Regularly inspect for haziness, discoloration, or crystalline formation as signs of unwanted polymerization. ineos.comuwaterloo.ca |
Considerations for Waste Treatment and Responsible Disposal in Research Laboratories
The responsible disposal of this compound and associated contaminated materials is a critical component of laboratory safety and environmental protection. All waste disposal must comply with local, state, and federal regulations. cymitquimica.com
Waste Collection and Labeling: All waste containing this compound, including reaction residues, contaminated solvents, and spill cleanup materials, must be collected in appropriate, sealed, and clearly labeled containers. cymitquimica.comust.hk The label should identify the contents as hazardous waste. cymitquimica.com Do not allow wash water from cleaning equipment to enter drains; it should be collected for treatment. cymitquimica.com
Disposal Methods: As a hazardous chemical, this compound waste must not be disposed of in the standard trash or down the sewer system. cymitquimica.comunodc.org The primary recommended method for disposal is through an authorized hazardous waste collection service or a licensed chemical waste management company. tcichemicals.comtcichemicals.com These services typically use high-temperature incineration to destroy the chemical safely. unodc.orgcdc.gov
In some cases, chemical treatment or neutralization may be an option to render the waste less hazardous before final disposal, though this should only be performed by trained personnel following validated procedures. cymitquimica.comunodc.org For the parent compound acrylonitrile, which is listed as a hazardous substance, acceptable disposal methods include rotary kiln, fluidized bed, and liquid injection incineration. cdc.gov Biological treatment has also been shown to be effective for acrylonitrile-containing leachate. cdc.gov
Empty Container Disposal: Empty containers that previously held this compound may still contain hazardous residues and must be handled accordingly. uwindsor.caust.hk Depending on regulations, containers may need to be triple-rinsed with a suitable solvent. ust.hk The rinsate must be collected and disposed of as hazardous waste. ust.hk Once properly decontaminated, the container can be disposed of or recycled according to institutional guidelines. ust.hk
| Waste Management for this compound | |
| Waste Type | Disposal Protocol |
| Unused/Surplus Chemical | Collect for disposal via an authorized hazardous waste contractor. tcichemicals.comtcichemicals.com |
| Contaminated Labware | Collect disposable items in a labeled hazardous waste container. Decontaminate non-disposable glassware; collect rinsate as hazardous waste. ust.hk |
| Spill Cleanup Material | Place absorbent material and PPE in a sealed, labeled container for hazardous waste disposal. cymitquimica.com |
| Empty Containers | Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the container per institutional and local regulations. ust.hk |
Q & A
Q. What are the common synthetic routes for 3-(Dimethylamino)acrylonitrile, and how are reaction conditions optimized?
Answer: this compound is typically synthesized via condensation reactions using acrylonitrile derivatives and dimethylamine. Key steps include:
- Reagent Selection : Catalysts like palladium or nickel are used to facilitate Michael addition or cyclization reactions (e.g., condensation with acrylonitrile derivatives in dimethylformamide (DMF) ).
- Temperature Control : Reactions are performed under reflux (e.g., in ethanol or THF) to optimize yield (e.g., 85% yield achieved at 155°C) .
- Purification : Solid products are isolated via filtration and crystallized from solvents like dry benzene or ethanol .
- Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure reaction progress and purity .
Q. How are structural and purity characteristics of this compound validated?
Answer:
- Spectroscopy : -NMR and -NMR confirm molecular structure (e.g., chemical shifts for nitrile groups at ~110-120 ppm in -NMR) .
- X-ray Diffraction : Single-crystal XRD resolves stereochemistry and positional isomerism (e.g., (Z)- and (E)-isomers distinguished by bond angles) .
- Melting Point Analysis : Used to verify purity (e.g., reported melting points range from 155°C to 222°C depending on substituents) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in metal-organic interactions?
Answer:
- DFT Calculations : Density Functional Theory (DFT) models electron-donating/accepting behavior. For example, Fukui functions identify nucleophilic/electrophilic sites (e.g., nitrile and dimethylamino groups are key reactive sites) .
- QSPR Models : Quantitative Structure-Property Relationship (QSPR) correlates quantum parameters (e.g., HOMO-LUMO gaps) with experimental inhibition efficiencies. A HOMO energy of -5.2 eV predicts strong adsorption on copper surfaces .
Q. How do researchers resolve contradictions between experimental and theoretical data for acrylonitrile derivatives?
Answer:
- Data Triangulation : Combine kinetic studies (e.g., mass loss measurements) with DFT-derived adsorption energies to validate corrosion inhibition mechanisms .
- Error Analysis : Compare calculated vs. observed NMR chemical shifts; deviations >1 ppm prompt re-evaluation of solvent effects or conformational dynamics .
Q. What strategies are employed to enhance the bioactivity of this compound derivatives?
Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., chloro or methoxy) to improve binding to biological targets. For example, 3-(4-chlorophenyl) derivatives show enhanced antimicrobial activity .
- Solubility Optimization : Modify polar substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining bioactivity .
Methodological Challenges
Q. What are the limitations in characterizing transient intermediates during acrylonitrile reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
